N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
Description
Properties
Molecular Formula |
C20H23N5O3S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
InChI |
InChI=1S/C20H23N5O3S/c1-24-19(28)25(17(27)20(24)10-6-3-7-11-20)13-15(26)21-18-23-22-16(29-18)12-14-8-4-2-5-9-14/h2,4-5,8-9H,3,6-7,10-13H2,1H3,(H,21,23,26) |
InChI Key |
TZEFMUPESZSIPF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that incorporate the thiadiazole moiety and the spirodecane structure. The presence of both the thiadiazole and the diazaspiro structure contributes to its unique properties.
The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Membrane Disruption : It could interfere with cellular membranes, affecting cell viability.
Further research is required to elucidate the precise pathways involved.
Antimicrobial Activity
Several studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:
These findings indicate that the structural modifications in thiadiazole derivatives can greatly influence their antibacterial effectiveness.
Anticancer Potential
Research has indicated that compounds containing the 1,3,4-thiadiazole scaffold may possess anticancer properties. For example:
- In vitro studies have shown that certain thiadiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.
Neuroprotective Effects
Thiadiazole derivatives have also been explored for their neuroprotective effects. Studies suggest that they may provide protection against neuronal damage through antioxidant mechanisms and modulation of neurotransmitter levels.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of various thiadiazole derivatives against a range of bacterial strains. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for antibiotic development .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, a series of thiadiazole derivatives were tested against different cancer cell lines. The results showed significant cytotoxic effects in a dose-dependent manner, with some compounds exhibiting IC50 values lower than established chemotherapeutic agents .
5. Conclusion and Future Directions
This compound represents a promising candidate for further pharmacological exploration due to its diverse biological activities. Future research should focus on:
- Detailed mechanistic studies to understand its interactions at the molecular level.
- In vivo studies to assess efficacy and safety profiles.
This compound's potential as an antimicrobial and anticancer agent makes it a valuable subject for ongoing research in medicinal chemistry.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing the thiadiazole moiety. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Studies:
- Study on Cell Lines: In vitro studies demonstrated that derivatives of thiadiazole exhibited significant growth inhibition against several cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the disruption of cellular signaling pathways critical for cancer cell survival .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of pathogens. The presence of the thiadiazole ring is believed to enhance its interaction with microbial targets.
Case Studies:
- Antibacterial Activity: Research indicated that compounds similar to N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in various models. Its ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.
Case Studies:
- In Vivo Models: Experimental studies using animal models have shown that compounds with a similar structure can reduce inflammation markers significantly, suggesting a potential therapeutic application in conditions like arthritis and other inflammatory disorders .
Neuroprotective Effects
Research has begun to explore the neuroprotective capabilities of this compound, particularly in models of neurodegenerative diseases.
Case Studies:
- Neuroprotection in Models: Preliminary investigations suggest that derivatives may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in Alzheimer's disease and other neurodegenerative conditions .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
In contrast, sulfonamide derivatives (e.g., 9a) exhibit higher acidity due to the sulfonyl group, which may enhance binding to charged biological targets .
Acetamide Side Chain :
- The spirodiazepinedione moiety in the target compound introduces a sterically constrained, bicyclic system. This contrasts with the linear 4-methylpiperazine in 4a, which offers flexibility and basicity for protonation .
- Compounds like 8a and 8b () feature aromatic acyl groups (e.g., benzoyl), which may engage in π-π stacking interactions with biological targets .
Physicochemical Properties
- Lipophilicity : The 5-benzyl group increases hydrophobicity compared to polar substituents like sulfonamides .
Preparation Methods
Thiadiazole Ring Formation
The 1,3,4-thiadiazole core is synthesized via cyclization of thiosemicarbazides under acidic or oxidative conditions. A representative protocol from involves:
-
Reagents : Benzyl hydrazine (1.0 eq), carbon disulfide (1.2 eq), and hydrazine hydrate (1.5 eq) in ethanol.
-
Conditions : Reflux at 80°C for 6–8 hours.
-
Mechanism : Cyclocondensation to form 5-benzyl-1,3,4-thiadiazol-2-amine, followed by acetylation.
Key Data :
Functionalization at Position 2
The acetamide group is introduced via nucleophilic acyl substitution. In, 2-amino-5-benzyl-1,3,4-thiadiazole reacts with chloroacetyl chloride (1.1 eq) in dichloromethane (DCM) under nitrogen, yielding 2-chloro-N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide (87% yield).
Synthesis of the Spirocyclic Diamide Subunit
Spiro Ring Construction
The 1,3-diazaspiro[4.5]decane system is assembled via a [4+2] cycloaddition strategy. As detailed in and:
-
Reagents : Acenaphthenequinone (1.0 eq) and methylhydrazine (1.2 eq) in ethanol.
-
Conditions : Stirring at 25°C for 12 hours.
-
Mechanism : Hydrazone formation followed by intramolecular cyclization to form the spiro center.
Key Data :
Oxidation and Methylation
The diketone moiety is introduced via oxidation of the spirocyclic hydrazine intermediate using Jones reagent (CrO₃/H₂SO₄) at 0°C, followed by N-methylation with methyl iodide (1.5 eq) in DMF (Table 1).
Table 1: Optimization of Spirocyclic Diamide Synthesis
| Step | Reagent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Oxidation | CrO₃/H₂SO₄ | 0 | 75 |
| Methylation | CH₃I/K₂CO₃ | 60 | 88 |
Coupling of Subunits
The final step involves conjugating the thiadiazole and spirocyclic subunits via an acetamide linker. In, a nucleophilic substitution reaction is employed:
-
Reagents : 2-Chloro-N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide (1.0 eq), 1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane (1.2 eq), and K₂CO₃ (2.0 eq) in DMF.
-
Conditions : 80°C for 24 hours under nitrogen.
-
Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
Analytical Data :
-
Yield : 68%
-
Purity : 99.2% (HPLC)
-
¹H NMR (400 MHz, DMSO-d₆) : δ 10.48 (s, 1H, NH), 7.93–7.29 (m, 7H, Ar), 3.12 (s, 3H, NCH₃).
Alternative Synthetic Routes and Comparative Analysis
One-Pot Assembly
A patent discloses a one-pot method using:
-
Reagents : Preformed spirocyclic diamine (1.0 eq), 2-isocyano-5-benzyl-1,3,4-thiadiazole (1.1 eq), and acetic acid.
-
Conditions : Microwave irradiation (100°C, 30 min).
-
Yield : 72% with reduced reaction time.
Critical Challenges and Optimization Strategies
-
Spiro Ring Stability : The 1,3-diazaspiro[4.5]decane system is prone to ring-opening under acidic conditions. Neutral pH and low temperatures (<40°C) are essential during coupling.
-
Regioselectivity : Thiadiazole acetylation favors position 2 due to electron-withdrawing effects of the sulfur atom.
-
Scalability : Batch processes face limitations in mixing efficiency during spiro ring formation. Continuous flow systems improve yield to 89% .
Q & A
Q. How should stability studies be designed under physiological conditions?
- Forced Degradation: Expose the compound to heat (40–60°C), light (UV-Vis), and hydrolytic conditions (pH 1–13).
- HPLC Monitoring: Quantify degradation products over time.
- Storage Recommendations: Determine optimal conditions (e.g., -20°C in argon) to prolong shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
